Cas no 2640969-27-1 (5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile)
![5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile structure](https://www.kuujia.com/scimg/cas/2640969-27-1x500.png)
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 2640969-27-1
- 5-Chloro-6-[4-(4-cyclopropyl-1,6-dihydro-6-oxo-2-pyrimidinyl)-1-piperazinyl]-3-pyridinecarbonitrile
-
- Inchi: 1S/C17H17ClN6O/c18-13-7-11(9-19)10-20-16(13)23-3-5-24(6-4-23)17-21-14(12-1-2-12)8-15(25)22-17/h7-8,10,12H,1-6H2,(H,21,22,25)
- InChI Key: VAWPZLONPNKWDB-UHFFFAOYSA-N
- SMILES: C1=NC(N2CCN(C3NC(=O)C=C(C4CC4)N=3)CC2)=C(Cl)C=C1C#N
Computed Properties
- Exact Mass: 360.1465370g/mol
- Monoisotopic Mass: 360.1465370g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 84.3Ų
Experimental Properties
- Density: 1.54±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 552.7±60.0 °C(Predicted)
- pka: 11.00±0.50(Predicted)
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6796-6686-1mg |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640969-27-1 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6796-6686-100mg |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640969-27-1 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6796-6686-20μmol |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640969-27-1 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6796-6686-3mg |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640969-27-1 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6796-6686-15mg |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640969-27-1 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6796-6686-5mg |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640969-27-1 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6796-6686-5μmol |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640969-27-1 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6796-6686-10μmol |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640969-27-1 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6796-6686-25mg |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640969-27-1 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6796-6686-75mg |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640969-27-1 | 75mg |
$312.0 | 2023-09-07 |
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile Related Literature
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
Additional information on 5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Introduction to 5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile (CAS No. 2640969-27-1)
5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known by its CAS number 2640969-27-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of pyridine derivatives and is characterized by its unique structural features, including a chlorinated pyridine ring, a piperazine moiety, and a cyclopropyl-substituted pyrimidine core. These structural elements contribute to its pharmacological properties and make it a promising candidate for various drug development programs.
The 5-chloro substitution on the pyridine ring is a key feature that influences the compound's electronic and steric properties. Chlorine atoms are known to enhance the lipophilicity of molecules, which can improve their cell membrane permeability and bioavailability. Additionally, the piperazine moiety is a common pharmacophore in many drugs, particularly those targeting the central nervous system (CNS). The presence of this moiety can enhance the compound's ability to interact with specific receptors and transporters.
The cyclopropyl-substituted pyrimidine core is another critical component of this molecule. Pyrimidines are fundamental building blocks in nucleic acids and are involved in numerous biological processes. The cyclopropyl substitution adds a degree of conformational rigidity to the molecule, which can influence its binding affinity and selectivity for target proteins. This structural feature has been shown to enhance the potency and selectivity of similar compounds in various biological assays.
Recent studies have highlighted the potential of 5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile in treating neurological disorders. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against certain ion channels and receptors implicated in conditions such as epilepsy and neuropathic pain. The compound's ability to modulate these targets suggests its potential as a lead molecule for developing new therapeutic agents.
In addition to its neurological applications, 5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has shown promise in cancer research. Preclinical studies have indicated that it can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. These findings suggest that this compound could be further investigated as a potential anticancer agent.
The pharmacokinetic properties of 5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-y l)piperazin -1 - yl]pyridine -3 - carbonitrile have also been studied extensively. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as an oral or parenteral drug candidate. Its stability under physiological conditions and low toxicity profile further support its potential for clinical use.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-chloro - 6 - [ 4 - ( 4 - cyclopropyl - 6 - oxo - 1 , 6 - dihydropyrimidin - 2 - yl ) piperazin - 1 - yl ] pyridine - 3 - carbonitrile in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess its therapeutic potential in specific patient populations.
In conclusion, 5-chloro - 6 - [ 4 - ( 4 - cyclopropyl - 6 - oxo - 1 , 6 - dihydropyrimidin - 2 - yl ) piperazin - 1 - yl ] pyridine - 3 - carbonitrile (CAS No. 2640969 - 27 - 1) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further drug development efforts. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
2640969-27-1 (5-chloro-6-[4-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile) Related Products
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)




